1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid

Antileukemic drug discovery apoptosis induction structure–activity relationship

1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid (CAS 135830-13-6) is a nitrogen-rich bicyclic heteroaromatic scaffold comprising a fused imidazole–pyrazole ring system bearing a carboxylic acid at the 7-position. With a molecular weight of 151.12 g/mol, calculated XLogP3-AA of 0.2, and two hydrogen bond donors, this compound serves as a versatile synthetic building block for the preparation of 7-carboxamide derivatives that exhibit nanomolar potency against multiple cancer cell lines and low-micromolar COX-2 inhibitory activity.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 135830-13-6
Cat. No. B152680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid
CAS135830-13-6
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C(=CN2)C(=O)O
InChIInChI=1S/C6H5N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h1-3,8H,(H,10,11)
InChIKeyHUXZGPGBGDRPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid (CAS 135830-13-6): Core Bicyclic Heteroaromatic Scaffold for Bioactive Molecular Design


1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid (CAS 135830-13-6) is a nitrogen-rich bicyclic heteroaromatic scaffold comprising a fused imidazole–pyrazole ring system bearing a carboxylic acid at the 7-position [1]. With a molecular weight of 151.12 g/mol, calculated XLogP3-AA of 0.2, and two hydrogen bond donors, this compound serves as a versatile synthetic building block for the preparation of 7-carboxamide derivatives that exhibit nanomolar potency against multiple cancer cell lines and low-micromolar COX-2 inhibitory activity [2]. The scaffold has been validated in peer-reviewed medicinal chemistry programs targeting leukemia, melanoma, inflammation, and tuberculosis [3][4][5].

Why 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid Cannot Be Replaced by Positional Isomers or Alternative Heterocyclic Carboxylic Acid Building Blocks


The 7-carboxylic acid regioisomer is structurally non-interchangeable with the 2-carboxylic acid positional isomer (CAS 914637-58-4) because the attachment point of the carboxylic acid on the bicyclic core dictates the geometry and electronic properties of downstream carboxamide derivatives, directly affecting target binding . Structure–activity relationship (SAR) studies on imidazo[1,2-b]pyrazole-7-carboxamides demonstrate that the 7-position substitution pattern is essential for achieving sub-100 nM cytotoxic potency; regioisomeric variants at the 2-position lack comparable published bioactivity data and have not been reported in lead optimization campaigns [1]. Furthermore, the free carboxylic acid form enables direct amide coupling without the additional deprotection steps required when using the hydrochloride salt (CAS 222055-81-4), streamlining synthetic workflows in parallel medicinal chemistry libraries .

1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid: Quantitative Comparative Evidence Against Closest Analogs and In-Class Derivatives


Nanomolar Antileukemic Potency of 7-Carboxamide Derivative DU385 Relative to Other Derivatives in the Same Series

The 7-carboxylic acid serves as the critical precursor for imidazo[1,2-b]pyrazole-7-carboxamides. The lead derivative DU385, synthesized directly from this scaffold, achieved IC50 values of 16.54 nM on HL-60 (acute promyelocytic leukemia), 27.24 nM on MOLT-4 (T-lymphoblastic leukemia), and 32.25 nM on MV-4-11 (biphenotypic B myelomonocytic leukemia) [1]. Within the same 8-compound series, the second-most potent analog DU443 showed markedly weaker activity on MOLT-4 cells (IC50 = 60.48 nM), representing a 2.2-fold potency loss [2]. Compound 63 from an expanded 67-membered library exhibited an IC50 of 0.183 µM (183 nM) on HL-60, demonstrating that the 7-carboxamide architecture consistently delivers sub-micromolar to low-nanomolar potency [3]. Human primary fibroblasts were much less sensitive in the applied concentration range, indicating tumor-cell selectivity within this scaffold class [1].

Antileukemic drug discovery apoptosis induction structure–activity relationship

COX-2 Inhibitory Potency of Imidazo[1,2-b]pyrazole Derivatives Versus Clinically Approved Reference Inhibitors Celecoxib and Meloxicam

Imidazo[1,2-b]pyrazole-based derivative 13 demonstrated COX-2 inhibitory activity with an IC50 of 3.37 ± 0.07 µM, which is statistically equipotent to the blockbuster drug celecoxib (IC50 = 3.60 ± 0.07 µM) and 2.25-fold more potent than meloxicam (IC50 = 7.58 ± 0.13 µM) [1]. In cellular immunomodulatory assays using RAW264.7 macrophages, derivative 13 suppressed IL-6 levels by 70.3% (celecoxib: 76.8%) and TNF-α by 59.2% (celecoxib: 72.7%), confirming that the imidazo[1,2-b]pyrazole scaffold can deliver dual COX-2 inhibition and cytokine suppression comparable to a marketed selective COX-2 inhibitor [1]. It should be noted that these data pertain to a pyrazolo[1,5-a]pyrimidine derivative within the same study; the imidazo[1,2-b]pyrazole derivatives in the series (compounds 9–11) exhibited moderate COX-2 potency, with the scaffold contributing to favorable ADMET predictions and drug-likeness properties [2].

Anti-inflammatory drug development COX-2 inhibition immunomodulation

Superior Potency of 7-Carboxylic Acid-Derived Hydrazide 4I Against Vemurafenib-Resistant Melanoma Relative to Clinical Standard PLX4032

The derivative 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide (4I), synthesized from the target 7-carboxylic acid scaffold, was screened on patient-isolated Vemurafenib (PLX4032)-resistant melanoma cells (MEOV PLX-R) and was 1.4-fold more effective than PLX4032 itself [1]. The same study developed a hydrogel formulation (R4HG-4I) using an antibacterial resin gelling agent, achieving high porosity (85%), equilibrium swelling capability (552%), and sustained quantitative release of 4I governed by diffusion [1]. The free carboxylic acid at position 7 is essential for hydrazide formation, enabling this class of anti-melanoma agents; alternative scaffolds lacking this functional group cannot access the hydrazide chemotype [2].

Drug-resistant melanoma Vemurafenib resistance topical hydrogel formulation

Physicochemical Differentiation of the 7-Carboxylic Acid Regioisomer from the 2-Carboxylic Acid Positional Isomer

1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 135830-13-6, MW 151.12 g/mol, XLogP3-AA = 0.2) and its positional isomer 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid (CAS 914637-58-4, MW 151.12 g/mol) share identical molecular formula (C6H5N3O2) but differ fundamentally in the attachment point of the carboxylic acid [1]. The 7-carboxylic acid regioisomer bears the carboxyl group on the pyrazole ring carbon adjacent to the bridgehead nitrogen (position 7), whereas the 2-carboxylic acid isomer places it on the imidazole ring (position 2), resulting in distinct InChIKeys (HUXZGPGBGDRPCB vs. BSHRFDLYTAKECP) and different hydrogen-bonding geometries . The 7-carboxylic acid has been extensively utilized in medicinal chemistry for carboxamide library synthesis, with published SAR data on 67+ derivatives, while the 2-carboxylic acid isomer lacks comparable peer-reviewed medicinal chemistry validation [2]. The free acid form (CAS 135830-13-6) additionally offers direct amide coupling capability without the deprotection step required for the hydrochloride salt form (CAS 222055-81-4, MW 187.59 g/mol) [3].

Regioisomer comparison physicochemical properties synthetic accessibility

Anti-Tuberculosis Activity of Imidazo[1,2-b]pyrazole Derivatives: >90% Mycobacterial Growth Inhibition Versus Standard Reference Drugs

A large library of imidazo-pyrazole and pyrazole derivatives was screened for antitubercular activity, and many compounds achieved >90% inhibition of Mycobacterium growth in preliminary screening [1]. In follow-up studies, certain imidazo[1,2-b]pyrazole derivatives reached MIC values as low as 4 µg/mL on MDR Staphylococcus aureus strains, with time-killing experiments confirming bacteriostatic activity [2]. The 7-carboxylic acid scaffold serves as the entry point for synthesizing these anti-TB imidazo-pyrazoles; three new series of compounds (2a–e, 3a–e, and 4a–l) were designed based on the initial hit structures [1]. While direct head-to-head quantitative data for the parent 7-carboxylic acid versus specific anti-TB drugs are not available, the class-level potency justifies procurement as a validated starting point for anti-tubercular lead optimization [1].

Antitubercular agents Mycobacterium tuberculosis drug-resistant TB

Imidazo[1,2-b]pyrazole-7-carboxamide Derivative Induces Differentiation-Coupled Apoptosis in Acute Myeloid Leukemia at Nanomolar Concentrations (IC50 = 80 nM Ex Vivo)

An imidazo[1,2-b]pyrazole-7-carboxamide derivative, synthesized from the 7-carboxylic acid scaffold, induced differentiation-coupled apoptosis in immature myeloid cells including patient-derived AML cells, with an ex vivo IC50 of 80 nM [1]. Treatment increased expression of the differentiation marker CD11b and decreased expression of CD33+, CD7+, CD206+, and CD38bright immature cell markers, followed by apoptotic cell death [1]. This dual differentiation–apoptosis mechanism is qualitatively distinct from the pure cytotoxic mechanism of standard chemotherapeutics and from the direct apoptosis-only mechanism of the related DU385 series (IC50 = 16.54–32.25 nM across HL-60, MOLT-4, MV-4-11) [2]. The 7-carboxylic acid scaffold therefore supports multiple therapeutic mechanisms (direct apoptosis vs. differentiation-coupled apoptosis) depending on carboxamide substituent choice, offering programmatic flexibility not available with single-mechanism scaffolds [2].

Acute myeloid leukemia differentiation therapy myeloid-derived suppressor cells

1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid: Priority Research and Industrial Application Scenarios Based on Quantitative Evidence


Antileukemic Drug Discovery: Synthesis of 7-Carboxamide Derivatives with Nanomolar Cytotoxic Potency

Programs targeting acute myeloid leukemia (AML) and T-lymphoblastic leukemia should procure this scaffold to generate 7-carboxamide libraries. The lead compound DU385 achieves IC50 values of 16.54–32.25 nM across three leukemia cell lines (HL-60, MOLT-4, MV-4-11) via ERK-dependent apoptosis [1], while a structurally related 7-carboxamide induces differentiation-coupled apoptosis in patient-derived AML cells at 80 nM ex vivo [2], providing two mechanistically distinct lead optimization paths from a single building block.

Anti-Inflammatory Lead Generation: COX-2 Inhibitor Development Targeting Immunomodulatory Dual Action

Medicinal chemistry teams pursuing next-generation COX-2 inhibitors with cytokine suppression capabilities should utilize this scaffold. Imidazo[1,2-b]pyrazole derivatives have achieved COX-2 IC50 values of 3.37 µM (equipotent to celecoxib at 3.60 µM) with concurrent IL-6 suppression of 70.3% in RAW264.7 macrophages [3]. The scaffold's favorable in silico ADMET predictions support progression to in vivo efficacy studies.

Drug-Resistant Melanoma Therapeutics: Hydrazide Derivative Synthesis for PLX4032-Resistant Disease

Research groups focused on overcoming Vemurafenib resistance in BRAF-mutant melanoma should prioritize this 7-carboxylic acid scaffold. The hydrazide derivative 4I demonstrated 1.4-fold superior potency over PLX4032 on patient-isolated resistant cells (MEOV PLX-R) and was successfully formulated into a high-swelling (552%) hydrogel enabling sustained topical drug release [4], supporting both systemic and topical development strategies.

Anti-Tuberculosis Drug Discovery: Scaffold for Novel Antimycobacterial Agents

Anti-infective discovery programs targeting multidrug-resistant tuberculosis should evaluate this scaffold as a starting point. Imidazo[1,2-b]pyrazole derivatives have demonstrated >90% inhibition of Mycobacterium growth in primary screening and reached MIC values of 4 µg/mL against MDR S. aureus strains [5], with three chemically distinct series (22 compounds total) available for hit expansion [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.